Home > Products > Screening Compounds P64918 > Sonidegib phosphate
Sonidegib phosphate - 1218778-77-8

Sonidegib phosphate

Catalog Number: EVT-284184
CAS Number: 1218778-77-8
Molecular Formula: C26H29F3N3O7P
Molecular Weight: 583.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sonidegib phosphate is a small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. [] It acts as a Smoothened (SMO) antagonist, blocking the pathway's activation. [] This pathway plays a crucial role in embryonic development, cell differentiation, and tissue polarity. [] In adults, aberrant Hh signaling is implicated in the development of cancers, particularly basal cell carcinoma (BCC). [] Sonidegib phosphate's ability to inhibit this pathway makes it a valuable tool for studying Hh signaling in various research contexts, including cancer biology and developmental biology.

Future Directions
  • Overcoming Resistance: Identifying and targeting mechanisms of resistance to Sonidegib phosphate in BCC. [, ]
  • Combination Therapies: Exploring Sonidegib phosphate's synergistic potential with other therapies like immunotherapy (e.g., cemiplimab) and radiotherapy in BCC and other cancers. [, ]
  • Expanding Applications: Investigating Sonidegib phosphate's efficacy in other Hh-driven cancers beyond BCC. [, , , ]
  • Drug Delivery Enhancement: Developing improved drug delivery systems like ethosome gels to enhance Sonidegib phosphate's bioavailability and target specificity for skin cancer treatment. []
  • Understanding Long-Term Effects: Conducting long-term studies to assess the durability of Sonidegib phosphate treatment and potential late-onset side effects. []

Vismodegib

    Cemiplimab

    • Compound Description: Cemiplimab is a PD-1 checkpoint inhibitor. [] It has been approved as a first-line treatment for cutaneous squamous cell carcinoma (cSCC) and as a second-line treatment for BCC. []
    • Relevance: While not structurally related to Sonidegib phosphate, Cemiplimab is investigated for its potential synergistic effects when used in combination with Sonidegib phosphate. [] This combination approach aims to enhance treatment outcomes for patients with advanced, synchronous BCC and cSCC, particularly those not amenable to local therapies. []

    Ruxolitinib

    • Compound Description: Ruxolitinib is a JAK inhibitor primarily used for myelofibrosis (MF) treatment. []
    Source and Classification

    Sonidegib phosphate is classified as a small molecule drug. It is derived from a series of chemical modifications aimed at enhancing its pharmacological properties. The compound's molecular formula is C26H32F3N3O11P2C_{26}H_{32}F_{3}N_{3}O_{11}P_{2}, indicating the presence of multiple functional groups that contribute to its biological activity . The drug has been developed by pharmaceutical companies focusing on oncology, particularly targeting skin cancers.

    Synthesis Analysis

    Methods and Technical Details

    Key steps in the synthesis include:

    1. Nucleophilic Substitution: Initial reactions involve nucleophilic aromatic substitution (SNAr) to introduce key functional groups.
    2. Reduction: Subsequent reduction steps convert nitro groups to amines.
    3. Coupling Reactions: Amide coupling reactions are performed under optimized conditions to form the final compound.
    4. Purification: The process is designed to avoid extensive purification methods like column chromatography, which saves time and resources .
    Molecular Structure Analysis

    Structure and Data

    Sonidegib phosphate features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with the Smoothened protein. The structure includes:

    • A pyridine ring,
    • A biphenyl moiety,
    • A trifluoromethoxy group,
    • A morpholine derivative.

    The presence of these structural components contributes to its high affinity for the target receptor, enhancing its effectiveness as an anticancer agent .

    Chemical Reactions Analysis

    Reactions and Technical Details

    Sonidegib phosphate undergoes several chemical reactions during its synthesis and biological activity:

    1. Nucleophilic Aromatic Substitution: This reaction is critical for introducing various substituents on aromatic rings.
    2. Amide Formation: The formation of amides from carboxylic acids and amines is essential for constructing the final product.
    3. Hydrolysis: In biological systems, sonidegib phosphate may undergo hydrolysis, affecting its stability and bioavailability.

    These reactions are carefully controlled to optimize yields and minimize by-products during synthesis .

    Mechanism of Action

    Process and Data

    Sonidegib phosphate functions as an antagonist of the Smoothened protein, inhibiting its activity within the Hedgehog signaling pathway. This inhibition prevents the downstream activation of target genes that promote cell proliferation and survival in cancer cells.

    The mechanism involves:

    • Binding to the Smoothened receptor,
    • Blocking its activation by Hedgehog ligands,
    • Subsequently reducing the expression of genes responsible for tumor growth.

    This mechanism has been validated through various preclinical studies demonstrating reduced tumor size in models of basal cell carcinoma .

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    Sonidegib phosphate exhibits several notable physical and chemical properties:

    • Molecular Weight: Approximately 585.5 g/mol.
    • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
    • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

    These properties are critical for formulating effective delivery systems for clinical use .

    Applications

    Scientific Uses

    Sonidegib phosphate is primarily utilized in oncology for treating basal cell carcinoma. Recent studies have explored its potential in combination therapies, enhancing its efficacy when used alongside other chemotherapeutic agents. Additionally, research continues into novel delivery systems such as liposomes and ethosomes to improve bioavailability and reduce side effects associated with systemic administration .

    Chemical Characterization of Sonidegib Phosphate

    Structural Analysis: Biphenyl Carboxamide Derivatives and Functional Moieties

    Sonidegib phosphate (C₂₆H₃₂F₃N₃O₁₁P₂) is the diphosphate salt form of sonidegib, a biphenyl carboxamide derivative with specific structural features essential for its biological activity. The molecule features a central N-(6-(2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide scaffold [1] [6]. Three key moieties define its architecture:

    • Biphenyl Core: The 2-methylbiphenyl system provides a rigid hydrophobic platform facilitating membrane penetration and target binding. The methyl group at the ortho position (C2) enhances steric hindrance, optimizing binding pocket occupancy [1].
    • Trifluoromethoxy Group: Positioned para on the distal phenyl ring, the -OCF₃ group contributes significant electron-withdrawing properties and metabolic stability by reducing oxidative degradation [1] [3].
    • Morpholino-Pyridine System: The pyridine ring acts as an electron-deficient heterocycle linked to a cis-2,6-dimethylmorpholine ring. This moiety is critical for solubility modulation and forming key hydrogen bonds with the Smoothened (SMO) receptor [1] [7].
    • Stereochemical Features: The morpholine ring adopts a cis configuration with (2S,6R) stereochemistry, confirmed via chiral synthesis. This stereospecific arrangement is essential for optimal SMO binding, as trans isomers exhibit 10-fold lower potency [7] [3].

    Table 1: Key Structural Components of Sonidegib Phosphate

    Structural RegionChemical MoietiesFunctional Role
    Aryl Domain2-MethylbiphenylHydrophobic core for membrane penetration and target engagement
    para-Trifluoromethoxy groupMetabolic stability enhancement; electron-withdrawing properties
    Heterocyclic DomainPyridine ringElectron deficiency reduces metabolic toxicity; facilitates π-stacking interactions
    Chiral Domain(2S,6R)-dimethylmorpholineStereospecific binding to SMO; hydrogen bond acceptor/donor functionality

    Physicochemical Properties: Solubility, Stability, and Salt Formation Dynamics

    The free base of sonidegib (C₂₆H₂₆F₃N₃O₃) exhibits poor aqueous solubility (<0.001 mg/mL) due to its hydrophobic biphenyl system and high log P (predicted >7) [3] [6]. Conversion to the diphosphate salt (CAS# 1218778-77-8) significantly improves solubility profiles:

    • Water Solubility: 0.3 mg/mL (0.37 mM), facilitating oral bioavailability despite the molecule's high molecular weight (681.49 g/mol) [3]
    • DMSO Solubility: 100 mg/mL (146.74 mM), enabling in vitro assay formulations [3] [6]
    • Stability Considerations: The free base is susceptible to photodegradation and oxidative metabolism at the morpholine and pyridine nitrogens. Phosphate salt formation enhances solid-state stability by forming crystalline networks with phosphoric acid, reducing hygroscopicity [3] [4].

    • pH-Dependent Behavior: The phosphate groups (pKₐ ~4.2) confer pH-sensitive solubility, with maximal dissolution at gastric pH (1.0–3.0). This property is exploited in intratumoral hydrogel delivery systems, where chitosan-based formulations gel at physiological pH, enabling sustained release [4].

    Table 2: Physicochemical Profile of Sonidegib Phosphate

    PropertyValueMethod/Notes
    Molecular FormulaC₂₆H₃₂F₃N₃O₁₁P₂Salt form confirmed via elemental analysis
    Molecular Weight681.495 g/molMass spectrometry
    Solubility in Water0.3 mg/mL (0.37 mM)Kinetic solubility assay (25°C)
    Solubility in DMSO100 mg/mL (146.74 mM)Equilibrium solubility (25°C)
    log P (Octanol-Water)Predicted 5.54 (free base)In silico calculation (ALOGPS)
    pK4.2 (free base tertiary amine)Potentiometric titration
    Protein Binding>97%Human plasma protein binding assay

    Synthesis Methodologies: Key Steps in Morpholine Ring Functionalization

    The synthesis of sonidegib phosphate emphasizes stereoselective construction of the morpholine ring and late-stage salt formation. Critical steps include:

    • Chiral Morpholine Synthesis:
    • cis-2,6-Dimethylmorpholine is synthesized from L-tartaric acid via diastereoselective reductive amination, preserving (2S,6R) configuration [3] [7].
    • Ring closure employs epichlorohydrin under basic conditions, followed by catalytic hydrogenation to set stereocenters [7].
    • Biphenyl Carboxamide Coupling:
    • 2-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid is activated as acid chloride using oxalyl chloride.
    • Amidation with 5-amino-2-((2S,6R)-2,6-dimethylmorpholino)pyridine occurs under Schotten-Baumann conditions (dichloromethane/water, 0°C), achieving >95% yield [3] [6].
    • Phosphate Salt Formation:
    • The free base is dissolved in anhydrous acetone at 60°C.
    • Equimolar phosphoric acid is added dropwise, inducing crystallization.
    • Salt purity is optimized via recrystallization from ethanol/water (yield: 85–92%; purity >98%) [3] [6].

    • Analytical Control: Chiral HPLC monitors enantiomeric excess (>99.5%) of the morpholine intermediate, while ¹⁹F-NMR validates trifluoromethoxy group integrity [3].

    Structure-Activity Relationships (SAR): Role of Pyridine and Trifluoromethoxy Groups

    SAR studies reveal how specific moieties dictate SMO inhibition potency:

    • Pyridine Ring:
    • The electron-deficient pyridine at the carboxamide linkage reduces metabolic N-oxidation compared to phenyl analogs, lowering hepatotoxicity [1].
    • Nitrogen positioning (meta vs. para) affects binding affinity: 3-pyridyl (IC₅₀ = 2.5 nM) outperforms 4-pyridyl (IC₅₀ = 32 nM) due to optimal hydrogen bonding with SMO residue Asp384 [1] [6].
    • Trifluoromethoxy (-OCF₃) Group:
    • Replacing -OCF₃ with methoxy (-OCH₃) reduces potency 8-fold (human SMO IC₅₀ shifts from 2.5 nM to 20 nM). The trifluoromethoxy group's enhanced lipophilicity (π = 1.04) and steric bulk improve membrane permeability and residence time in hydrophobic SMO pockets [1] [5].
    • Fluorine atoms mitigate CYP3A4-mediated demethylation, extending plasma half-life to ~28 days [1] [7].
    • Morpholine Methyl Groups:
    • cis-Dimethyl substitution increases tumor growth inhibition by 60% compared to unsubstituted morpholine. The methyl groups enforce a chair conformation, aligning the pyridine for optimal SMO binding [1] [6].
    • Biphenyl Methyl Group:
    • The ortho-methyl on the carboxamide-attached phenyl enhances potency 4-fold by preventing free rotation and reducing entropic penalty upon SMO binding [1].

    Table 3: SAR Modifications and Impact on SMO Inhibition

    Structural ModificationBiological EffectPotency Shift (IC₅₀ vs. Sonidegib)
    Removal of pyridine N (benzene analog)Increased metabolic oxidation; hepatotoxicity15-fold decrease
    Replacement of -OCF₃ with -OCH₃Reduced lipophilicity; faster metabolic clearance8-fold decrease
    trans-2,6-dimethylmorpholineSuboptimal binding conformation10-fold decrease
    Removal of biphenyl ortho-methyl groupIncreased rotational entropy; weaker SMO binding4-fold decrease
    • Stereoelectronic Optimization: Molecular modeling confirms the trifluoromethoxy group's electrostatic potential (-14.3 kcal/mol) complements SMO's hydrophobic subpocket, while the pyridine’s dipole moment (2.2 D) stabilizes the active conformation via charge transfer [5] [6].

    Table 4: Nomenclature and Identifiers of Sonidegib Phosphate

    Identifier TypeName(s)
    Systematic IUPACN-{6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide bis(phosphate)
    CAS Registry1218778-77-8 (phosphate); 956697-53-3 (free base)
    SynonymsErismodegib phosphate; LDE225 diphosphate; NVP-LDE225 phosphate; Odomzo™ phosphate
    SMILESO=C(C1=C(C)C(C2=CC=C(OC(F)(F)F)C=C2)=CC=C1)NC3=CC=C(N4CC@@HOC@@HC4)N=C3.O=P(O)(O)O.O=P(O)(O)O
    InChI KeyRWIVSVMMGFFZIJ-VWDRLOGHSA-N

    Properties

    CAS Number

    1218778-77-8

    Product Name

    Sonidegib phosphate

    IUPAC Name

    N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid

    Molecular Formula

    C26H29F3N3O7P

    Molecular Weight

    583.5 g/mol

    InChI

    InChI=1S/C26H26F3N3O3.H3O4P/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;1-5(2,3)4/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);(H3,1,2,3,4)/t16-,17+;

    InChI Key

    RMTWWCZVPBZSMR-OKZTUQRJSA-N

    SMILES

    CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O

    Solubility

    Soluble in DMSO

    Synonyms

    LDE225; LDE 225; LDE-225; NVP-LDE225; NVP-LDE-225; NVP LDE225; Erismodegib; Sonidegib; Sonidegib phosphate; Odomzo.

    Canonical SMILES

    CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O

    Isomeric SMILES

    C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.